Ácido benzoico, 3-amino-, éster etílico, clorhidrato

Descripción general

Descripción

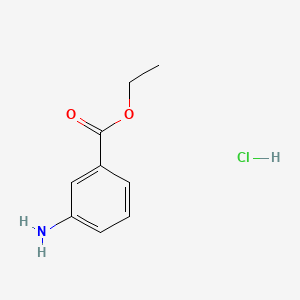

Benzoic acid, 3-amino-, ethyl ester, hydrochloride, also known as ethyl 3-aminobenzoate hydrochloride, is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol, and the amino group is positioned at the meta position. This compound is often used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Benzoic acid, 3-amino-, ethyl ester, hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use as a local anesthetic and in drug formulation.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Similar compounds like benzocaine have been shown to interact with the lipid side of local anesthetic receptors .

Mode of Action

It’s worth noting that benzocaine, a related compound, acts as a surface anesthetic by preventing the transmission of impulses along nerve fibers and at nerve endings . It achieves this by reducing the tendency of voltage-dependent sodium channels to activate .

Biochemical Pathways

Related compounds have been shown to influence pathways involving free radical bromination and nucleophilic substitution .

Result of Action

Related compounds like benzocaine have been shown to prevent the transmission of impulses along nerve fibers and at nerve endings, leading to a numbing effect .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-, ethyl ester, hydrochloride typically involves the esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Aminobenzoic acid+EthanolAcid CatalystEthyl 3-aminobenzoate

The resulting ethyl 3-aminobenzoate is then treated with hydrochloric acid to form the hydrochloride salt:

Ethyl 3-aminobenzoate+HCl→Ethyl 3-aminobenzoate hydrochloride

Industrial Production Methods

In an industrial setting, the synthesis of benzoic acid, 3-amino-, ethyl ester, hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, 3-amino-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrobenzoic acid derivatives.

Reduction: 3-Aminobenzyl alcohol.

Substitution: Various substituted benzoates depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid, 4-amino-, ethyl ester, hydrochloride: Similar structure but with the amino group at the para position.

Benzoic acid, 2-amino-, ethyl ester, hydrochloride: Similar structure but with the amino group at the ortho position.

Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Uniqueness

Benzoic acid, 3-amino-, ethyl ester, hydrochloride is unique due to the position of the amino group, which affects its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its ortho and para analogs.

Actividad Biológica

Benzoic acid, 3-amino-, ethyl ester, hydrochloride, also known as ethyl 3-aminobenzoate hydrochloride, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 202.65 g/mol

- CAS Number : 582-33-2

The compound features an amino group at the meta position of the benzoic acid core, which is esterified with an ethyl group. The hydrochloride form enhances its solubility and bioavailability in aqueous environments.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. Specifically, benzoic acid, 3-amino-, ethyl ester, hydrochloride has been shown to possess:

- Bactericidal Effects : Effective against various strains of bacteria including Escherichia coli and Staphylococcus aureus.

- Fungicidal Activity : Demonstrated effectiveness against fungal pathogens such as Candida albicans.

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The hydrolysis of the ester linkage releases the active amino group, which can modulate inflammatory pathways by:

- Reducing levels of tumor necrosis factor-alpha (TNF-α).

- Inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

This property makes it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of benzoic acid, 3-amino-, ethyl ester, hydrochloride is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and inflammation pathways .

- Receptor Modulation : It can influence receptor activities related to pain perception and inflammatory responses.

Case Studies

- In Vitro Studies : A study demonstrated that benzoic acid derivatives significantly inhibited bacterial growth in agar diffusion tests, showcasing its potential as an antimicrobial agent.

- Animal Models : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups, indicating its anti-inflammatory properties.

Comparative Analysis

To better understand the unique properties of benzoic acid, 3-amino-, ethyl ester, hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzoic acid, 3-amino-, ethyl ester | C9H11NO2 | Antimicrobial and anti-inflammatory properties |

| Benzoic acid, p-amino-, ethyl ester | C9H11NO2 | Similar antimicrobial activity but different efficacy |

| Benzoic acid, 2-amino-, propyl ester | C10H13NO2 | Altered solubility and reactivity |

Propiedades

IUPAC Name |

ethyl 3-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCIMIQCFPNSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

582-33-2 (Parent) | |

| Record name | Tricaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3068598 | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50930-41-1 | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50930-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN380NNA9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.